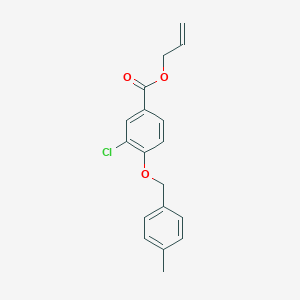
Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate is an organic compound with the molecular formula C18H17ClO3. It is a benzoate ester derivative, characterized by the presence of an allyl group, a chloro substituent, and a 4-methylbenzyl ether moiety. This compound is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate typically involves the esterification of 3-chloro-4-((4-methylbenzyl)oxy)benzoic acid with allyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Dechlorinated benzoate esters.
Substitution: Azido or thiol-substituted benzoate esters.
Applications De Recherche Scientifique
Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing prodrugs and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The molecular targets and pathways involved can vary, but they often include inhibition of specific enzymes or disruption of cellular membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-((4-methylbenzyl)oxy)benzoate: Similar structure but with an ethyl ester instead of an allyl ester.
Methyl 4-((4-methylbenzyl)oxy)benzoate: Similar structure but with a methyl ester instead of an allyl ester.
Prop-2-yn-1-yl 3-chloro-4-((4-methylbenzyl)oxy)benzoate: Similar structure but with a prop-2-yn-1-yl group instead of an allyl group.
Uniqueness
Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of the allyl group allows for unique chemical transformations that are not possible with similar compounds having different ester groups .
Propriétés
Formule moléculaire |
C18H17ClO3 |
|---|---|
Poids moléculaire |
316.8 g/mol |
Nom IUPAC |
prop-2-enyl 3-chloro-4-[(4-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C18H17ClO3/c1-3-10-21-18(20)15-8-9-17(16(19)11-15)22-12-14-6-4-13(2)5-7-14/h3-9,11H,1,10,12H2,2H3 |
Clé InChI |
QZXDRDXTWUQVNO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OCC=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,9-Difluoro-2-azaspiro[5.5]undecane](/img/structure/B13026463.png)

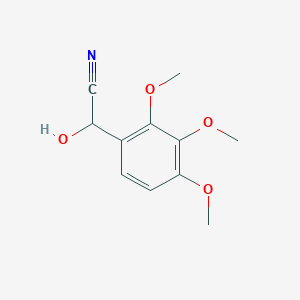
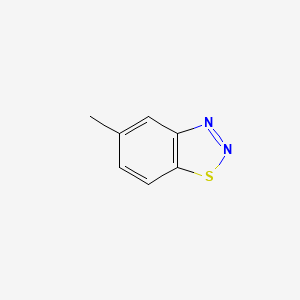

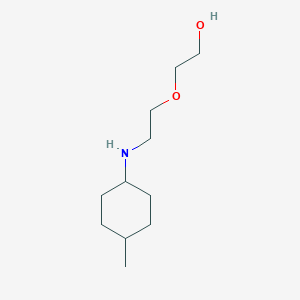
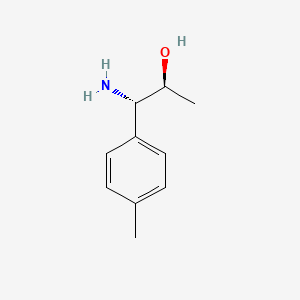
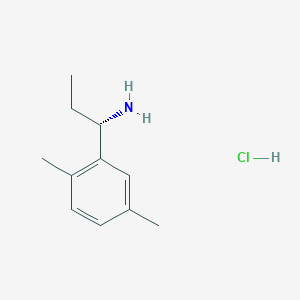
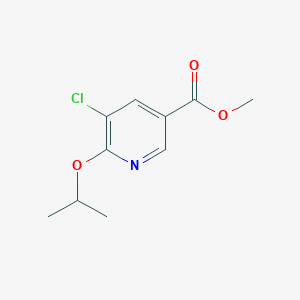
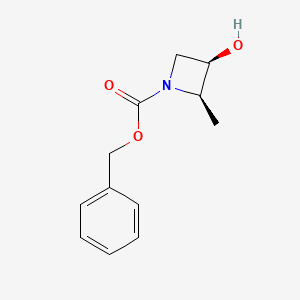
![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B13026521.png)
![2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13026524.png)
![(2E)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)oxyiminoacetonitrile](/img/structure/B13026535.png)

